![molecular formula C24H16Cl4Sn B11958928 Stannane, tetrakis(4-chlorophenyl)- CAS No. 15799-48-1](/img/structure/B11958928.png)
Stannane, tetrakis(4-chlorophenyl)-
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Overview
Description
TETRAKIS(4-CHLOROPHENYL)TIN is an organotin compound with the molecular formula C24H16Cl4Sn. It is characterized by the presence of four 4-chlorophenyl groups attached to a central tin atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: TETRAKIS(4-CHLOROPHENYL)TIN can be synthesized through the reaction of tin tetrachloride with 4-chlorophenylmagnesium bromide (Grignard reagent). The reaction typically proceeds as follows:
SnCl4+4C6H4ClMgBr→Sn(C6H4Cl)4+4MgBrCl
This reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the Grignard reagent .
Industrial Production Methods: Industrial production of TETRAKIS(4-CHLOROPHENYL)TIN follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and controlled environments helps in achieving consistent results .
Types of Reactions:
Substitution Reactions: TETRAKIS(4-CHLOROPHENYL)TIN can undergo nucleophilic substitution reactions where the 4-chlorophenyl groups are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various organotin derivatives.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include alkoxides, amines, and thiolates.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride are employed for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkoxides can yield tetraalkoxytin compounds .
Scientific Research Applications
Catalysis
Tetrakis(4-chlorophenyl)tin serves as a catalyst in various organic reactions. It has been utilized in polymerization processes and coupling reactions due to its ability to facilitate the formation of new chemical bonds. Its catalytic efficiency is often compared with other organotin compounds, demonstrating favorable turnover numbers in specific reactions .
Materials Science
In materials science, tetrakis(4-chlorophenyl)tin is explored for developing new materials with unique properties. Its structural characteristics allow it to participate in forming advanced polymers and composites that exhibit enhanced mechanical and thermal properties. The compound's reactivity can be tailored for specific applications by modifying its chemical environment.
Biological Studies
Research on tetrakis(4-chlorophenyl)tin has highlighted its potential biological activities and toxicity. Studies indicate that it may exhibit cytotoxic effects on various cell lines, influencing cell proliferation and apoptosis. Its endocrine-disrupting properties raise concerns regarding environmental impact and biological safety, necessitating further investigation into its mechanisms of action within living organisms .
Case Study 1: Catalytic Activity
A study demonstrated that tetrakis(4-chlorophenyl)tin could effectively catalyze the carbonylation of epoxides to form β-lactones with high selectivity. The catalyst showed a turnover number exceeding 1000 without producing side products, indicating its potential for industrial applications in organic synthesis .
Case Study 2: Biological Impact
Research published in environmental toxicology highlighted the cytotoxic effects of tetrakis(4-chlorophenyl)tin on human cell lines. The study found that exposure led to significant alterations in cell viability and proliferation rates, suggesting a need for careful handling and regulation of this compound due to its potential health risks .
Mechanism of Action
The mechanism by which TETRAKIS(4-CHLOROPHENYL)TIN exerts its effects involves the interaction of the tin center with various substrates. The tin atom can coordinate with different ligands, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
TETRAKIS(4-BROMOPHENYL)TIN: Similar in structure but with bromine atoms instead of chlorine.
TETRAKIS(4-METHYLPHENYL)TIN: Contains methyl groups instead of chlorine.
TETRAKIS(4-FLUOROPHENYL)TIN: Fluorine atoms replace the chlorine atoms.
Uniqueness: TETRAKIS(4-CHLOROPHENYL)TIN is unique due to the presence of chlorine atoms, which can influence its reactivity and interactions with other compounds. The electron-withdrawing nature of chlorine can affect the compound’s stability and reactivity compared to its analogs .
Properties
CAS No. |
15799-48-1 |
---|---|
Molecular Formula |
C24H16Cl4Sn |
Molecular Weight |
564.9 g/mol |
IUPAC Name |
tetrakis(4-chlorophenyl)stannane |
InChI |
InChI=1S/4C6H4Cl.Sn/c4*7-6-4-2-1-3-5-6;/h4*2-5H; |
InChI Key |
SJIHSQMIDXEETD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1Cl)[Sn](C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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